methyl 5-{2-cyano-2-[(3-methoxyphenyl)carbamoyl]eth-1-en-1-yl}-1H-pyrrole-2-carboxylate
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Overview
Description
Methyl 5-{2-cyano-2-[(3-methoxyphenyl)carbamoyl]eth-1-en-1-yl}-1H-pyrrole-2-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrrole ring substituted with a cyano group, a methoxyphenyl group, and a carbamoyl group, making it an interesting subject for synthetic and mechanistic studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-{2-cyano-2-[(3-methoxyphenyl)carbamoyl]eth-1-en-1-yl}-1H-pyrrole-2-carboxylate typically involves multi-step organic reactions. One common approach is the condensation of a pyrrole derivative with a cyanoacrylate ester, followed by the introduction of the methoxyphenyl and carbamoyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases or acids, elevated temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and the use of recyclable catalysts can be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-{2-cyano-2-[(3-methoxyphenyl)carbamoyl]eth-1-en-1-yl}-1H-pyrrole-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can be performed on the pyrrole ring or the methoxyphenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the pyrrole ring may yield pyrrole-2,5-dicarboxylates, while reduction of the cyano group can produce primary amines.
Scientific Research Applications
Methyl 5-{2-cyano-2-[(3-methoxyphenyl)carbamoyl]eth-1-en-1-yl}-1H-pyrrole-2-carboxylate has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: It can be used in the development of bioactive molecules, such as enzyme inhibitors or receptor agonists/antagonists.
Industry: It can be used in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of methyl 5-{2-cyano-2-[(3-methoxyphenyl)carbamoyl]eth-1-en-1-yl}-1H-pyrrole-2-carboxylate depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding or covalent modification. The pathways involved can include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to methyl 5-{2-cyano-2-[(3-methoxyphenyl)carbamoyl]eth-1-en-1-yl}-1H-pyrrole-2-carboxylate include:
- Methyl 5-{2-cyano-2-[(4-methoxyphenyl)carbamoyl]eth-1-en-1-yl}-1H-pyrrole-2-carboxylate
- Methyl 5-{2-cyano-2-[(3-chlorophenyl)carbamoyl]eth-1-en-1-yl}-1H-pyrrole-2-carboxylate
- Methyl 5-{2-cyano-2-[(3-methoxyphenyl)carbamoyl]eth-1-en-1-yl}-1H-pyrrole-3-carboxylate
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxyphenyl and cyano groups, along with the pyrrole ring, allows for a wide range of chemical modifications and interactions with biological targets, making it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
methyl 5-[2-cyano-3-(3-methoxyanilino)-3-oxoprop-1-enyl]-1H-pyrrole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4/c1-23-14-5-3-4-12(9-14)20-16(21)11(10-18)8-13-6-7-15(19-13)17(22)24-2/h3-9,19H,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAZMCZQKQAOACC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C(=CC2=CC=C(N2)C(=O)OC)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.